N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(15-9-5-11-20-15)17-12-14-8-4-10-18(14)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRALKUKILXESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Amidation Approaches
Direct Carboxylic Acid-Amine Coupling
The most straightforward method involves reacting thiophene-2-carboxylic acid with [(1-phenylpyrrolidin-2-yl)methyl]amine under Dean-Stark conditions. A representative procedure from Supplementary Information details:
- Combine thiophene-2-carboxylic acid (5 mmol), [(1-phenylpyrrolidin-2-yl)methyl]amine (5.5 mmol), and HATU (5.5 mmol) in DMF (15 mL).
- Add DIPEA (12 mmol) and stir at 25°C for 18 hours.
- Extract with EtOAc (3 × 30 mL), dry over MgSO₄, and purify via silica chromatography (PE/EtOAc 3:1).
Yield : 55%.
Optimization Insights
Transition Metal-Catalyzed Methods
Palladium-Mediated Buchwald-Hartwig Amination
A Pd-based protocol enables direct coupling between thiophene-2-carbonyl chloride and preformed pyrrolidine derivatives:
| Parameter | Value |
|---|---|
| Catalyst | Pd[3,5-(F₃C)₂C₆H₃]₃ (1.25 mol%) |
| Ligand | DPEPhos (5 mol%) |
| Base | K₂CO₃ (2.4 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 102°C |
| Time | 4 hours |
| Yield | 81% |
Mechanistic Note : HR-MS analyses confirm radical intermediates when omitting TEMPO, suggesting single-electron transfer pathways.
Microwave-Assisted Synthesis
Solid-Phase Synthesis
Resin-Bound Methodology
Wang resin functionalization enables rapid parallel synthesis:
| Step | Conditions |
|---|---|
| 1. Resin loading | Fmoc-[(1-phenylpyrrolidin-2-yl)methyl]amine, HOBt/DIC |
| 2. Deprotection | 20% piperidine/DMF |
| 3. Acylation | Thiophene-2-carboxylic acid, PyBOP |
| 4. Cleavage | TFA/H₂O (95:5), 2 hours |
Biocatalytic Approaches
Enzymatic Amide Bond Formation
A lipase-mediated route achieves enantiomeric excess (ee):
Comparative Analysis
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Amidation | 55–68 | 18–24 h | 95 | Industrial |
| Pd Catalysis | 81 | 4 h | 99 | Pilot Plant |
| Microwave | 89 | 0.25 h | 99.5 | Lab-scale |
| Solid-Phase | 66 | 8 h | 90 | HTS |
| Biocatalytic | 78 | 48 h | 98 | Green Chem |
Critical Observations :
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and biological differences between N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide and related compounds:
Key Observations
Anti-Tuberculosis Activity: Thiourea derivatives (e.g., compounds 76–80) with carbamothioyl substituents exhibit anti-TB activity via InhA inhibition . Compound 79’s superior activity highlights the importance of lipophilic substituents (e.g., chlorobenzamide) in enhancing potency against drug-resistant TB strains .
Structural Flexibility and Binding :
- The dihedral angles between aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (~13.5°) and N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide (~77.79°) influence molecular packing and intermolecular interactions . The target compound’s pyrrolidine ring may introduce torsional constraints, affecting binding to biological targets.
Anticancer Potential: Compound 7h, a quinazolinyl-thiophene carboxamide, shows strong docking affinity (-9.31 kcal/mol) with EGFR, a key anticancer target . The target compound’s pyrrolidine group could modulate selectivity for different kinase targets.
Pharmacokinetic Considerations :
- The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide may reduce solubility compared to the pyrrolidine moiety, which can enhance water solubility and blood-brain barrier penetration .
Biological Activity
N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Synthesis
This compound features a thiophene ring linked to a pyrrolidine moiety, which contributes to its unique properties. The synthesis typically involves:
- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Phenyl Group : Introduced via Friedel-Crafts alkylation.
- Formation of the Thiophene Ring : Synthesized through condensation reactions involving sulfur and dicarbonyl compounds.
- Coupling : The final step involves forming the carboxamide linkage using coupling reagents like EDCI in the presence of bases such as triethylamine.
Biological Activity
The biological activity of this compound has been investigated for various therapeutic applications:
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene derivatives exhibit potent anticancer properties by targeting specific kinases involved in cell signaling pathways. For instance, research highlighted the role of PI5P4Kγ-selective inhibitors, which showed promising results against multiple cancer cell lines, indicating potential pathways for drug development .
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antimicrobial agents. The mechanism involves disruption of bacterial cell membrane integrity and interference with metabolic functions.
Analgesic and Anti-inflammatory Effects
N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene derivatives have also been explored for their analgesic and anti-inflammatory properties. The compound may modulate pain pathways through interaction with specific receptors, potentially offering new avenues for pain management therapies.
The mechanism by which N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene exerts its biological effects involves binding to specific molecular targets, including:
- Receptor Modulation : Interaction with receptors that regulate pain and inflammation.
- Enzyme Inhibition : Inhibiting kinases involved in cancer progression and cell signaling pathways.
These interactions lead to downstream effects that can alter cellular behavior, promoting apoptosis in cancer cells or reducing inflammation .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into their potential applications:
Q & A
Basic: What are the standard synthetic routes for N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide?
Answer:
The synthesis typically involves multi-step organic reactions. A common route starts with thiophene-2-carboxylic acid, which undergoes esterification followed by amidation to introduce the carboxamide group. The pyrrolidine and phenyl moieties are added via nucleophilic substitution or coupling reactions. Key steps include:
- Esterification: Reacting thiophene-2-carboxylic acid with methanol/H₂SO₄ to form the methyl ester.
- Amidation: Coupling the ester with an amine precursor (e.g., 1-phenylpyrrolidin-2-ylmethanamine) using EDCI/HOBt as coupling agents .
- Cyclization/Purification: Final purification via column chromatography (eluent: dichloromethane/methanol) or recrystallization .
Reaction conditions (e.g., temperature, solvent choice) are critical for yield optimization. For example, dimethylformamide (DMF) is often used as a solvent for amidation .
Basic: Which spectroscopic techniques are essential for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm connectivity and stereochemistry. For example, thiophene protons appear as doublets (δ 7.2–7.8 ppm), while pyrrolidine methylenes show multiplet splitting (δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]⁺ at m/z 327.1522 vs. calculated 327.1526) .
- Infrared Spectroscopy (IR): Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .
- X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers in the pyrrolidine ring .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from assay variability or structural analogs. Methodological approaches include:
- Dose-Response Repetition: Validate IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) .
- Structural Analog Comparison: Compare activity with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify pharmacophores .
- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
- Metabolic Stability Testing: Assess hepatic microsome stability to rule out false negatives due to rapid degradation .
Advanced: What strategies optimize reaction yields during scale-up synthesis?
Answer:
- Continuous Flow Reactors: Improve heat transfer and reduce side reactions in amidation steps .
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency in aryl-pyrrolidine formation .
- Solvent Optimization: Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to enhance green chemistry metrics .
- In-line Analytics: Use HPLC-MS to monitor intermediate purity in real time .
Advanced: How can computational methods predict metabolic pathways and toxicity?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- Molecular Dynamics (MD): Simulate binding stability with targets like DNA topoisomerase II .
- ADMET Prediction: Tools like SwissADME estimate logP (e.g., 3.2 ± 0.5) and BBB permeability to prioritize analogs .
- Aldehyde Oxidase (AO) Metabolism: Apply QSAR models to predict AO-mediated oxidation sites on the pyrrolidine ring .
Advanced: What experimental designs validate the compound’s mechanism of action?
Answer:
- Knockdown/Overexpression Models: Use siRNA to silence suspected targets (e.g., EGFR) and measure activity changes .
- Thermal Shift Assays: Monitor protein melting temperature shifts to confirm direct binding .
- Transcriptomics: RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
- Crystallographic Studies: Co-crystallize the compound with its target (e.g., kinase domains) to resolve binding modes .
Basic: What are the key physicochemical properties influencing bioavailability?
Answer:
- logP: ~3.5 (moderate lipophilicity suitable for oral absorption) .
- Aqueous Solubility: <10 µg/mL in PBS (pH 7.4), necessitating formulation with solubilizers like PEG-400 .
- pKa: Thiophene carboxamide (pKa ~4.2) and pyrrolidine amine (pKa ~9.8) affect ionization in physiological conditions .
Advanced: How to address stereochemical challenges during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
